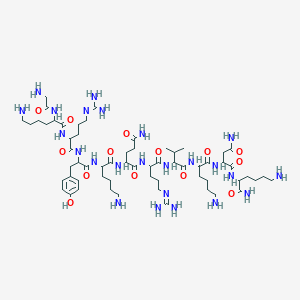
H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” is a peptide composed of eleven amino acids. Peptides like this one are often used in various biological and medical research applications due to their ability to interact with specific proteins and receptors in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
Peptides like “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and peptides.
Biology: Studied for their role in cellular signaling and protein-protein interactions.
Medicine: Investigated for their potential as therapeutic agents, including as antimicrobial peptides and cancer treatments.
Industry: Utilized in the development of diagnostic assays and as components in various biotechnological applications.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on the cell surface, leading to the activation or inhibition of signaling pathways. They can also penetrate cells and interact with intracellular targets, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2: is similar to other peptides with sequences that include lysine, arginine, and glycine residues.
H-tyr-gly-arg-lys-lys-arg-arg-gln-arg-arg-arg-lys-leu-ser-ser-ile-glu-ser-asp-val-oh: is another peptide with a similar sequence but with additional amino acids.
Propriétés
Formule moléculaire |
C61H110N24O14 |
|---|---|
Poids moléculaire |
1403.7 g/mol |
Nom IUPAC |
2-[[6-amino-2-[[2-[[2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75) |
Clé InChI |
LQPUDWRXDGMDFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















